molecular formula C19H21NO6 B6664132 2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid

2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid

Cat. No.: B6664132
M. Wt: 359.4 g/mol
InChI Key: CWQARZAXKPVLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid moiety linked to a propyl chain, which is further connected to a 3,4,5-trimethoxyanilino group. The presence of multiple functional groups within its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid typically involves the reaction of 3,4,5-trimethoxyaniline with a suitable benzoic acid derivative. One common method involves the use of a coupling reaction, where the aniline derivative is reacted with a benzoic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-24-15-10-13(11-16(25-2)18(15)26-3)20-17(21)9-8-12-6-4-5-7-14(12)19(22)23/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQARZAXKPVLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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